molecular formula C18H15N3O3 B250223 methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate

methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate

Cat. No.: B250223
M. Wt: 321.3 g/mol
InChI Key: AQHYUNYUZRQVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPB is a synthetic molecule that belongs to the class of benzamides and is widely used as a fluorescent probe for detecting and analyzing protein-protein interactions.

Scientific Research Applications

Methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate has found extensive applications in various research fields, including biochemistry, cell biology, and medicinal chemistry. This compound is primarily used as a fluorescent probe to detect and analyze protein-protein interactions. It binds to the surface of proteins and emits fluorescence upon excitation, which can be measured using fluorescence spectroscopy. This compound has been used to study the interactions between various proteins, including transcription factors, enzymes, and receptors. It has also been used to study protein-protein interactions in live cells and tissues.

Mechanism of Action

Methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate binds to the surface of proteins through its benzamide moiety and forms a stable complex. The pyrazole moiety of this compound acts as a fluorophore and emits fluorescence upon excitation. The fluorescence intensity of this compound is proportional to the concentration of the protein it binds to. This compound has been shown to bind to proteins with high affinity and specificity, making it a valuable tool for studying protein-protein interactions.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that can be used in live cells and tissues without causing any adverse effects.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate has several advantages over other fluorescent probes used for studying protein-protein interactions. It has a high binding affinity and specificity for proteins, making it a valuable tool for studying complex protein networks. This compound is also non-toxic and can be used in live cells and tissues without causing any adverse effects. However, this compound has some limitations, including its sensitivity to pH and temperature changes. It is also sensitive to the presence of detergents and other interfering substances, which can affect its fluorescence intensity.

Future Directions

Methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate has the potential to be used in various research fields, including drug discovery, protein engineering, and disease diagnosis. Future research should focus on developing new derivatives of this compound with improved properties, such as increased binding affinity and specificity, and enhanced stability. This compound can also be used in combination with other fluorescent probes to study complex protein networks and signaling pathways. Furthermore, this compound can be used to develop new diagnostic tools for detecting protein-protein interactions in disease states, such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate involves a multi-step process that starts with the reaction of 4-amino-1H-pyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 2-amino-3,4-dimethylbenzoate to form the final product, this compound. The purity of this compound can be improved by recrystallization or column chromatography.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-[(4-pyrazol-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H15N3O3/c1-24-18(23)15-5-2-3-6-16(15)20-17(22)13-7-9-14(10-8-13)21-12-4-11-19-21/h2-12H,1H3,(H,20,22)

InChI Key

AQHYUNYUZRQVHM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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